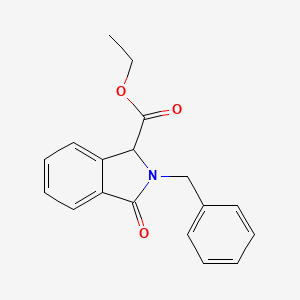

Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate

Description

Significance of the Isoindolinone Scaffold in Organic Synthesis

The isoindolinone framework is often referred to as a "privileged structure" in medicinal chemistry. researchgate.net This designation is attributed to its ability to serve as a versatile scaffold for the development of compounds with a wide range of biological activities. echemi.comsigmaaldrich.com Derivatives of isoindolinone have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. sigmaaldrich.comnih.gov

The synthetic accessibility of the isoindolinone core makes it an attractive target for organic chemists. researchgate.net A variety of synthetic methodologies have been developed for its construction, often employing transition-metal-catalyzed reactions, multicomponent reactions, and other efficient chemical transformations. researchgate.net The ability to readily introduce diverse substituents onto the scaffold allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. researchgate.net

General Overview of the Chemical Class of Oxoisoindoline Carboxylates

Oxoisoindoline carboxylates represent a significant subclass of isoindolinone derivatives. The defining feature of this class is the presence of a carboxylate group, typically an ester, at a position on the isoindolinone ring system. The placement of this ester group, along with other substituents, profoundly influences the molecule's physical and chemical properties.

The synthesis of these compounds can be achieved through various organic reactions. For instance, multicomponent reactions, such as the Ugi four-component reaction, have been utilized to create complex isoindolinone structures, including those bearing carboxamide functionalities, which are closely related to carboxylates. The reactivity of the oxoisoindoline carboxylate core is influenced by the interplay of its functional groups. The lactam moiety, the aromatic ring, and the ester group all present potential sites for chemical modification, enabling the creation of diverse molecular architectures.

Scope and Research Focus on Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate

While the broader class of isoindolinones is well-documented, specific research on this compound is less prevalent in publicly accessible scientific literature. Consequently, much of the understanding of this particular compound is extrapolated from the known chemistry of N-substituted isoindolinones and related carboxylate derivatives.

The research interest in this molecule stems from the combination of its structural features. The N-benzyl group is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity and binding interactions with biological targets. The ethyl carboxylate at the 1-position offers a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby providing a pathway to a variety of other derivatives. The focus of hypothetical research on this compound would likely involve its synthesis, characterization, and exploration of its potential as an intermediate in the synthesis of more complex molecules with potential biological activity.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical classes discussed in this article.

| Property | Description |

|---|---|

| Core Structure | Bicyclic system consisting of a fused benzene (B151609) ring and a five-membered γ-lactam ring. |

| Key Functional Group | A lactam (cyclic amide) integrated into the heterocyclic ring. |

| Synthetic Accessibility | Can be synthesized through various methods including cyclization reactions and multicomponent reactions. researchgate.net |

| Biological Significance | Considered a "privileged scaffold" in medicinal chemistry with derivatives showing a wide range of biological activities. researchgate.netsigmaaldrich.com |

| Feature | Details |

|---|---|

| Defining Functional Group | Presence of a carboxylate (ester) group on the isoindolinone core. |

| Reactivity | The ester group provides a site for further chemical modifications such as hydrolysis, amidation, and reduction. |

| Influence of Substituents | The nature and position of the carboxylate and other substituents significantly affect the molecule's properties. |

Catalytic Approaches to Isoindolinone-1-carboxylates

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound. Both transition-metal catalysis and organocatalysis have been successfully applied to construct the chiral isoindolinone scaffold.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a versatile method for forming carbon-carbon and carbon-heteroatom bonds, making it highly suitable for the cyclization reactions required to build the isoindolinone core.

The palladium-catalyzed intramolecular α-arylation of amides and esters is a robust strategy for synthesizing heterocyclic systems, including isoindolinones. This reaction involves the coupling of an enolate with an aryl halide tethered to the same molecule. For the synthesis of isoindolinone derivatives, this typically involves a precursor containing an N-(2-halophenyl)methyl group. The catalyst system often consists of a palladium source, such as Pd(dba)₂, and a phosphine (B1218219) ligand, like BINAP. berkeley.edu The base, which is crucial for generating the enolate, can be a strong, non-nucleophilic base such as sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS). organic-chemistry.org This method has proven effective for the synthesis of a variety of isoindoline (B1297411) and tetrahydroisoquinoline carboxylic acid esters from readily available amino acids. nih.gov

The general reaction is notable for its tolerance of various functional groups and has been successfully applied to the synthesis of oxindoles from 2-bromoanilides. berkeley.eduorganic-chemistry.org

Table 1: Conditions for Palladium-Catalyzed Intramolecular α-Arylation

| Component | Example | Role |

|---|---|---|

| Palladium Source | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst |

| Ligand | BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) | Stabilizes catalyst, influences reactivity |

| Base | KHMDS (Potassium hexamethyldisilazide) | Enolate formation |

| Solvent | Dioxane or Toluene (B28343) | Reaction medium |

A more atom-economical approach is the palladium-catalyzed intramolecular dehydrogenative C–H cyclization. This method avoids the need for pre-functionalized starting materials like aryl halides. In a notable example, 2-benzyl-N-mesylbenzamides undergo cyclization to form isoindolinone derivatives through the functionalization of a benzylic C(sp³)–H bond. nih.govrsc.org

A key advantage of this strategy is that it can proceed without the need for stoichiometric oxidants. nih.govrsc.orgrsc.orgnih.gov The use of Palladium on carbon (Pd/C) as the catalyst is particularly effective for this transformation. nih.govrsc.orgresearchgate.net Mechanistic studies suggest that H₂ gas may be formed as the only byproduct, highlighting the efficiency and clean nature of this process. nih.govrsc.org This approach provides a simple and direct route to the biologically significant isoindolinone nucleus. nih.govrsc.org

Table 2: Dehydrogenative C–H Cyclization of 2-benzyl-N-mesylbenzamide

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd/C (10 mol%) | KOAc (20 mol%) | Toluene | 110 | 90 |

| Pd(OAc)₂ (10 mol%) | KOAc (20 mol%) | Toluene | 110 | 58 |

Data synthesized from findings in related studies. nih.gov

Combining palladium-catalyzed enolate arylation with a dehydrogenation step in a cascade or sequential process offers another sophisticated route. The initial step involves the α-arylation of a carbonyl compound, which creates a new C-C bond and sets the stage for the subsequent cyclization. rsc.org Following the cyclization, a dehydrogenation step can be employed to form an aromatic or heteroaromatic ring.

While direct cascade examples for isoindolinone-1-carboxylates are specific, the principles are well-established. For instance, a one-step process involving Pd-catalyzed oxidative dehydrogenation followed by a C2-regioselective Heck-type reaction has been used to synthesize 2-arylindoles from indolines, using O₂ as the sole oxidant. nih.govrsc.orgnih.gov This demonstrates the feasibility of combining C-H activation/arylation with dehydrogenation in a single pot, suggesting a potential pathway for constructing complex isoindolinone systems.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, particularly for the synthesis of chiral molecules. By using small organic molecules as catalysts, highly enantioselective transformations can be achieved under mild conditions.

The asymmetric synthesis of isoindolinones bearing a quaternary stereocenter at the C3-position can be achieved via Michael additions under phase-transfer catalysis (PTC). nih.govresearchgate.net Chiral ammonium (B1175870) salts derived from Cinchona alkaloids are highly effective catalysts for this transformation. nih.govresearchgate.netrsc.org

In this approach, a 3-substituted isoindolinone, such as an ester derivative, acts as the Michael donor. The electron-withdrawing ester group activates the C3-proton, facilitating deprotonation by a base under phase-transfer conditions to form a nucleophilic enolate. nih.gov This enolate then adds to a Michael acceptor (e.g., methyl vinyl ketone). The chiral environment provided by the Cinchona alkaloid-derived catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer in excess. nih.govresearchgate.net This method provides a convenient route to valuable asymmetric 3,3-disubstituted isoindolinones in high yields and with good to moderate enantioselectivity. nih.govresearchgate.net

Table 3: Asymmetric Michael Addition of Isoindolinones using Cinchona-Derived Catalysts

| Michael Donor | Michael Acceptor | Catalyst | Base | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Ethyl 3-oxoisoindoline-1-carboxylate | Methyl vinyl ketone | Cinchonidine-derived PTC | K₂CO₃ | 85 | 70 |

| Ethyl 3-oxoisoindoline-1-carboxylate | Ethyl acrylate | Cinchonidine-derived PTC | K₂CO₃ | 90 | 65 |

Data represents typical results from studies on asymmetric Michael additions of 3-substituted isoindolinones. nih.govresearchgate.net

Organocatalytic Cascade Aza-Henry/Lactamization Reactions

A significant advancement in the asymmetric synthesis of 3-substituted isoindolinones involves an organocatalytic cascade reaction. This methodology combines an aza-Henry (nitro-Mannich) reaction with a subsequent lactamization in a single pot. nih.govacs.orgnih.gov This strategy has been successfully employed for the synthesis of 3-(nitromethyl)isoindolin-1-ones from α-amido sulfones, which are derived from 2-formyl benzoates. nih.govacs.org

The use of a bifunctional neutral organocatalyst, such as Takemoto's catalyst, is crucial for the success of this reaction. nih.govacs.orgacs.org This catalyst not only facilitates the initial highly enantioselective addition of a nitroalkane to the imine generated in situ from the α-amido sulfone but also promotes the subsequent cyclization to form the isoindolinone ring. nih.govacs.org This cascade process has been shown to produce the desired products in good yields and with excellent enantioselectivities, reaching up to 98% ee. nih.govacs.org The reaction demonstrates the utility of α-amido sulfones as stable precursors for N-acylimines in asymmetric synthesis. The reactivity of the resulting products can be further exploited, for instance, through the selective reduction of the nitro group or deprotection of the Boc group, to access a wider range of functionalized 3-substituted isoindolinones without compromising their enantiomeric purity. nih.govacs.orgnih.gov

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) |

| Takemoto's Catalyst | α-Amido sulfone, Nitromethane | 3-(Nitromethyl)isoindolin-1-one | Good | Up to 98% |

Biocatalytic Transformations

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral isoindolinone derivatives. Enzyme-mediated processes, particularly dynamic kinetic resolutions, have proven effective in producing optically active isoindoline carboxylic acid esters and related carbamates.

The dynamic kinetic resolution (DKR) of racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester has been successfully achieved using enzymatic methods. nih.govacs.orgresearchgate.net This process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. The key to this transformation is the combination of a stereoselective enzymatic reaction with in situ racemization of the less reactive enantiomer, which can occur without the need for a metal or acid-base catalyst. nih.govacs.orgresearchgate.net Pseudomonas cepacia lipase (B570770) (PSL) has been identified as a highly effective biocatalyst for this transformation, leading to the formation of optically active carbamates in good yields and with excellent stereoselectivity. nih.govacs.orgresearchgate.net

In conjunction with the enzyme-mediated DKR, stereoselective alkoxycarbonylation plays a crucial role in the synthesis of enantiopure isoindoline carbamates. nih.govacs.orgresearchgate.net Reagents such as diallyl carbonate and dibenzyl carbonate have been shown to be suitable acyl donors in these lipase-catalyzed reactions. nih.govacs.org The enzymatic alkoxycarbonylation of the racemic isoindoline ester proceeds with high stereoselectivity, affording the desired carbamate with a high degree of optical purity. nih.govacs.orgresearchgate.net

| Enzyme | Substrate | Acylating Agent | Product |

| Pseudomonas cepacia lipase (PSL) | Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester | Diallyl carbonate | Optically active isoindoline carbamate |

| Pseudomonas cepacia lipase (PSL) | Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester | Dibenzyl carbonate | Optically active isoindoline carbamate |

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysis has emerged as a powerful tool for the construction of the isoindolinone scaffold through C-H activation and annulation strategies. nih.gov An efficient method for the synthesis of a diverse range of isoindolinones, including 3-monosubstituted and 3,3-disubstituted derivatives, involves the annulation of N-benzoylsulfonamides with olefins and diazoacetate. nih.gov

This transformation is catalyzed by the rhodium complex [{RhCl2Cp*}2]. nih.gov A notable feature of this reaction is the dual role of the rhodium catalyst, which not only facilitates the C-H functionalization and subsequent cross-coupling but also enables the in situ dimerization of diazoacetate to form fumarate/maleate, which then participates in the annulation. nih.gov The proposed mechanism involves the generation of a five-membered rhodacycle intermediate via C-H activation of the N-benzoylsulfonamide. This is followed by insertion of the olefin (or the in situ generated fumarate/maleate), β-hydride elimination, reductive elimination, and Michael addition to yield the final isoindolinone product. nih.gov This methodology is compatible with both terminal and internal olefins. nih.gov

| Catalyst | Substrates | Product |

| [{RhCl2Cp}2] | N-Benzoylsulfonamide, Olefin | 3-Monosubstituted or 3,3-Disubstituted Isoindolinone |

| [{RhCl2Cp}2] | N-Benzoylsulfonamide, Diazoacetate | 3,3-Disubstituted Isoindolinone |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step by combining three or more starting materials. The Ugi reaction, a well-known MCR, has been ingeniously adapted for the synthesis of isoindolinone derivatives.

A diversity-oriented synthesis of 3-oxoisoindoline-1-carboxamides has been developed utilizing a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen (ONSH). researchgate.netthieme-connect.com This approach leverages the directing ability of a nitro group on an aromatic ring to facilitate the cyclization step. thieme-connect.com

The initial Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid (such as 3-nitrobenzoic acid), and an isocyanide. thieme-connect.comnih.gov The resulting Ugi adduct then undergoes an intramolecular ONSH reaction in the presence of a base. thieme-connect.com The proposed mechanism for the cyclization involves the formation of a carbanion, which attacks the nitroarene ring at the position para to the nitro group, forming a σH adduct. thieme-connect.com Subsequent oxidation, often by atmospheric oxygen, and hydride elimination lead to the formation of the 3-oxoisoindoline-1-carboxamide (B13102603) product. thieme-connect.com This method is characterized by its high atom economy, good to excellent yields, and the ability to generate a library of diverse isoindolinone derivatives under mild reaction conditions. researchgate.netthieme-connect.com

| Reaction Type | Reactants | Intermediate | Product |

| Ugi-4CR/ONSH | Aldehyde, Amine, 3-Nitrobenzoic acid, Isocyanide | Ugi Adduct | 3-Oxoisoindoline-1-carboxamide |

Synthetic Methodologies for this compound and Related Derivatives

The synthesis of this compound and its structural analogs, a class of compounds with significant interest in medicinal chemistry, has been approached through various innovative and classical synthetic strategies. These methodologies leverage multicomponent reactions, cascade processes, and traditional condensation and alkylation techniques to construct the core isoindolinone framework and introduce desired functionalities. This article delineates key synthetic pathways, focusing on the specific methodologies outlined for the preparation of these complex heterocyclic systems.

1 Multicomponent Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient means to assemble complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and reducing synthetic effort.

1 Propylphosphonic Anhydride (B1165640) (T3P®) Mediated Ugi Reactions

A highly effective method for the synthesis of 3-oxoisoindoline-1-carboxamides involves a Ugi four-center, three-component reaction (Ugi-4C-3CR) facilitated by propylphosphonic anhydride (T3P®). nih.govresearchgate.netresearchgate.net This reaction utilizes 2-formylbenzoic acid, a primary amine, and an isocyanide as the core components. The use of T3P® as a dehydrating agent has been shown to significantly accelerate the reaction, leading to good to high yields of the corresponding isoindolinone library. nih.govresearchgate.netresearchgate.net This approach is particularly advantageous as it avoids prolonged reaction times often associated with traditional Ugi reactions. rsc.org The byproducts formed from T3P® are water-soluble, allowing for straightforward removal through simple aqueous extraction. researchgate.net

The reaction proceeds through the initial formation of an imine from 2-formylbenzoic acid and the amine, which then reacts with the isocyanide and the carboxylate group in a concerted or stepwise fashion to form the Ugi product. The intramolecular cyclization to the 3-oxoisoindoline core is a key feature of this transformation when using 2-formylbenzoic acid.

| Reactant 1 | Reactant 2 | Reactant 3 | Promoter | Product | Yield | Ref |

| 2-Formylbenzoic Acid | Various Amines | Various Isocyanides | T3P® | 3-Oxoisoindoline-1-carboxamides | Good to High | nih.govresearchgate.netresearchgate.net |

2 One-Pot Ugi-Click Reaction Sequences

The versatility of the Ugi reaction can be expanded by integrating it with other powerful transformations in a one-pot sequence. A notable example is the Ugi-click reaction sequence, which combines the Ugi multicomponent reaction with a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.orgresearchgate.netsyrris.jp This strategy is employed for the synthesis of more complex heterocyclic systems, such as triazole-fused isoindolinones.

In this approach, one of the Ugi components, typically the amine or the isocyanide, is functionalized with either an azide (B81097) or a terminal alkyne. The initial Ugi reaction proceeds to form the linear peptide-like intermediate, which then undergoes an intramolecular CuAAC reaction to afford the final cyclic product. nih.govacs.orgresearchgate.netsyrris.jp This sequential one-pot process is highly efficient for generating molecular diversity and constructing intricate molecular architectures. nih.govacs.orgresearchgate.netsyrris.jp The development of continuous flow methodologies for this sequence has further enhanced its utility by enabling the safe in-situ generation of potentially hazardous intermediates like azides and isocyanides. syrris.jp

| Reaction Sequence | Key Components | Catalyst | Product Type | Ref |

| Ugi / CuAAC | Azide/Alkyne functionalized amine or isocyanide | Copper(I) | Triazole-fused cyclic peptoids/isoindolinones | nih.govacs.orgresearchgate.netsyrris.jp |

2 Strecker Approach for 3-Oxoisoindoline-1-carbonitriles

The Strecker synthesis is a classic multicomponent reaction for the preparation of α-aminonitriles from a carbonyl compound, an amine, and a cyanide source. organic-chemistry.orgnih.gov This methodology can be adapted to synthesize 3-oxoisoindoline-1-carbonitrile derivatives.

1 Scandium(III) Triflate Catalyzed Three-Component Cascades

The three-component reaction of an aldehyde, an amine, and a cyanide source can be effectively catalyzed by Lewis acids. Scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly efficient catalyst for Strecker-type reactions, promoting the formation of α-aminonitriles in high yields under mild conditions. chem960.comnih.gov This catalytic system can be applied to the synthesis of 3-amino-2,3-dihydro-1H-isoindolin-1-ones.

In this context, 2-formylbenzoic acid would react with an amine to form an intermediate iminium ion, which is then attacked by a cyanide anion. The subsequent intramolecular cyclization would lead to the formation of the 3-oxoisoindoline-1-carbonitrile core. The use of Sc(OTf)₃ enhances the electrophilicity of the imine intermediate, thereby facilitating the nucleophilic addition of the cyanide. This method offers a direct route to the carbonitrile analogs of the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref |

| Aldehydes | Amines | Tributyltin Cyanide | Sc(OTf)₃ | α-Amino nitriles | chem960.com |

| Ketones | Amines | Trimethylsilyl (B98337) Cyanide | Sc(OTf)₃ | α-Amino nitriles | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzyl-3-oxo-1H-isoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-22-18(21)16-14-10-6-7-11-15(14)17(20)19(16)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNPUIWNWPBBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization of Ethyl 2 Benzyl 3 Oxoisoindoline 1 Carboxylate

Functional Group Interconversions

Functional group interconversions on the Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate scaffold, beyond the ester and N-benzyl groups, primarily involve reactions of the lactam carbonyl and the fused aromatic ring.

Reduction of the Lactam Carbonyl: The amide carbonyl group within the isoindolinone ring can be reduced using powerful reducing agents. While specific examples for this exact substrate are not prevalent in the literature, analogous reductions of lactams to the corresponding cyclic amines are well-established. Reagents like lithium aluminum hydride (LiAlH4) are capable of reducing amides to amines. youtube.commasterorganicchemistry.comchemistrysteps.com Applying such a reagent to this compound would be expected to yield the corresponding ethyl 2-benzylisoindoline-1-carboxylate. The reaction typically involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com In contrast, sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce amides. youtube.com

Electrophilic Aromatic Substitution: The fused benzene (B151609) ring of the isoindolinone core is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. nih.govmasterorganicchemistry.com The existing substituents on the ring will direct the position of the incoming electrophile. Common SEAr reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly reactive nitronium ion (NO2+), which acts as the electrophile. researchgate.net

Halogenation: The incorporation of halogen atoms (e.g., -Br, -Cl) is typically accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3.

Sulfonation: The attachment of a sulfonic acid group (-SO3H) can be performed using fuming sulfuric acid (H2SO4 containing dissolved SO3).

The precise location of substitution (positions 4, 5, 6, or 7) will be influenced by the electronic effects of the lactam and carboxylate groups.

Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group is a versatile handle for further molecular modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis: The ethyl ester can be converted to the corresponding carboxylic acid, 2-benzyl-3-oxoisoindoline-1-carboxylic acid, under either acidic or basic conditions. nih.gov

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process commonly carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is often preferred due to its irreversibility and generally cleaner reaction profile.

| Reaction | Reagents and Conditions | Product |

| Acidic Hydrolysis | Excess H₂O, cat. H₂SO₄ or HCl, heat | 2-benzyl-3-oxoisoindoline-1-carboxylic acid |

| Basic Hydrolysis | 1. NaOH(aq) or KOH(aq), heat2. H₃O⁺ workup | 2-benzyl-3-oxoisoindoline-1-carboxylic acid |

Transesterification: This process involves the exchange of the ethyl group of the ester for a different alkyl group from an alcohol (R'-OH). The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comwikipedia.org To ensure a high yield of the new ester, the alcohol reactant (R'-OH) is typically used in large excess or as the solvent. masterorganicchemistry.com This equilibrium-driven process is useful for creating a library of different ester derivatives from a common precursor. For sterically hindered esters, enzymatic catalysis, for example using lipases, can be an effective alternative. researchgate.net

Modification at the N-Benzyl Position

The N-benzyl group can either be removed to provide a secondary amine (NH-isoindolinone) or modified through reactions on its pendant phenyl ring.

Debenzylation: The removal of the benzyl (B1604629) protecting group is a common transformation in organic synthesis.

Catalytic Hydrogenolysis: This is one of the most common methods for N-debenzylation. nacatsoc.org The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), under an atmosphere of hydrogen gas. nih.govresearchgate.net The reaction is generally clean and efficient, yielding toluene (B28343) as a byproduct. The choice of catalyst and reaction conditions can be crucial, especially if other functional groups sensitive to reduction are present in the molecule. nacatsoc.org

Oxidative Cleavage: Alternative methods involve the oxidative cleavage of the C-N bond. Reagents such as alkali metal bromides in the presence of an oxidant can generate bromo radicals that facilitate the debenzylation under mild conditions. nih.govorganic-chemistry.org

Reactions on the Benzyl Group's Aromatic Ring: The phenyl ring of the N-benzyl group can undergo electrophilic aromatic substitution reactions, similar to the fused benzene ring of the isoindolinone core. For instance, nitration of N-benzylated heterocyclic compounds has been shown to occur selectively at the para-position of the benzyl group using reagents like ammonium (B1175870) nitrate (B79036) in sulfuric acid. researchgate.netresearchgate.netnih.gov This allows for the introduction of functional groups onto the benzyl moiety without removing it.

Introduction of Stereocenters and Chiral Resolution Techniques

The C1 carbon of the isoindolinone ring, which bears the carboxylate group, is a stereocenter. Therefore, this compound can exist as a racemic mixture of two enantiomers. The synthesis of enantiomerically pure forms can be achieved through asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: The direct synthesis of a single enantiomer can be achieved using various catalytic asymmetric methods. nih.govresearchgate.net For the synthesis of chiral isoindolinones, approaches involving transition-metal catalysis (e.g., Rh, Pd, Ni) with chiral ligands or organocatalysis have been developed. nih.govresearchgate.net These methods can establish the stereocenter at C1 during the ring-forming process, leading to enantioenriched products. For instance, asymmetric synthesis of isoindoline-1-carboxylic acid esters has been achieved through palladium/Brønsted-acid-catalyzed intramolecular allylic amination using a chiral sulfinamide nucleophile. nih.gov

Chiral Resolution: This technique involves the separation of a racemic mixture into its individual enantiomers. A common strategy for resolving racemic carboxylic acids is to convert them into a mixture of diastereomeric salts or esters. organic-chemistry.org

First, the racemic ethyl ester is hydrolyzed to the racemic carboxylic acid (2-benzyl-3-oxoisoindoline-1-carboxylic acid).

This racemic acid is then reacted with a single enantiomer of a chiral resolving agent.

Diastereomeric Salt Formation: A chiral amine (e.g., (R)- or (S)-1-phenylethylamine) is used to form two diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. google.com

Diastereomeric Ester Formation: A chiral alcohol (e.g., L-(-)-menthol) is used to form two diastereomeric esters. chim.it These diastereomers can then be separated using chromatography.

After separation, the resolving agent is removed to yield the enantiomerically pure carboxylic acids, which can be re-esterified if desired.

Reactions of Isoindoline (B1297411) N-Oxides and Related Derivatives

The tertiary nitrogen atom of the isoindolinone ring can be oxidized to form an N-oxide. These N-oxides are valuable synthetic intermediates, particularly in cycloaddition reactions.

Formation of N-Oxides: Isoindole N-oxides are typically synthesized by the oxidation of the corresponding isoindoline (the reduced form of isoindolinone). chim.it A general method for this transformation is the oxidation with hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510) (H₂O₂/Na₂WO₄). chim.it It is also possible to form N-oxides from related substrates via oxidative cyclization of ketoximes. nih.gov

1,3-Dipolar Cycloaddition Reactions: Isoindolinone N-oxides, as cyclic nitrones, can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). researchgate.net This reaction is a powerful tool for constructing complex, five-membered heterocyclic rings. For instance, a study on the 1,3-dipolar cycloaddition of arylnitrile oxides with a structurally similar compound, ethyl 1-allyl-2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate, demonstrated a regioselective and chemoselective reaction to form novel isoxazoline-fused isoindolinones. nacatsoc.org This suggests that the N-oxide derivative of the title compound could undergo similar [3+2] cycloaddition reactions, providing a pathway to complex polycyclic structures. researchgate.netdntb.gov.ua N-oxides of N-benzyl derivatives may also be susceptible to rearrangements like the Meisenheimer rearrangement. nih.gov

Stereochemical Aspects in the Synthesis and Transformation of Isoindolinone Carboxylates

Enantioselective Synthesis Methodologies

The asymmetric construction of the C1-stereocenter of isoindolinones has been a significant focus of chemical research. Various catalytic strategies have been developed to achieve high levels of enantioselectivity in the synthesis of isoindolinone carboxylates. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

One prominent approach involves the use of chiral Brønsted acids . These catalysts can activate N-acyl ketimines, generated in situ from 3-hydroxyisoindolinones, towards nucleophilic attack. For instance, the asymmetric addition of thiols to these intermediates has been achieved with high enantioselectivity (up to 98.5:1.5 e.r.) using a chiral phosphoric acid catalyst. While this example demonstrates the functionalization at the C1 position, the principle can be extended to the introduction of a carboxylate group.

Phase-transfer catalysis represents another powerful tool for the asymmetric synthesis of 3,3-disubstituted isoindolinones. Chiral bifunctional ammonium (B1175870) salts, derived from trans-1,2-cyclohexanediamine, have been successfully employed in the cascade reaction of 2-acylbenzonitriles with malonate esters. Although this method leads to a quaternary center, it highlights the potential of phase-transfer catalysis in controlling the stereochemistry at the C3 position (equivalent to C1 in the target molecule's nomenclature). The use of such catalysts can afford the desired products in high yields and with significant enantiomeric excess, which can often be further enhanced through crystallization.

Palladium-catalyzed asymmetric reactions have also emerged as a highly efficient method for constructing chiral isoindolinone derivatives. For example, a tandem aza-Heck/Sonogashira coupling reaction of O-phenyl hydroxamic ethers with terminal alkynes, catalyzed by a palladium complex with a chiral ligand, can produce isoindolinones with a quaternary stereocenter in excellent enantioselectivity. This demonstrates the versatility of transition metal catalysis in creating complex chiral structures.

| Methodology | Catalyst/Reagent | Key Intermediate | Reported Enantioselectivity (e.r. or ee) |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | N-Acyl Ketimine | Up to 98.5:1.5 e.r. |

| Chiral Phase Transfer Catalysis | Bifunctional Ammonium Salts | 2-Acylbenzonitrile | Moderate ee, enhanced to 96% ee by crystallization |

| Palladium-Catalyzed Asymmetric Tandem Reaction | Pd-Catalyst with Chiral Ligand | O-Phenyl Hydroxamic Ether | Excellent |

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoindolinones. Controlling diastereoselectivity in these reactions is crucial when multiple stereocenters are formed in a single step. The Passerini and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of isoindolinone derivatives.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. By employing a chiral component, such as a chiral aldehyde or a chiral Lewis acid catalyst, it is possible to induce diastereoselectivity. For instance, the use of a Cu(II) complex with a chiral bis(oxazolinyl) (box) or bis(oxazolinyl)pyridine (pybox) ligand can effectively control the stereochemical outcome of the C-C bond-forming step. A hypothetical Passerini-type reaction for the synthesis of an Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate precursor could involve 2-formylbenzoic acid, benzyl (B1604629) isocyanide, and a chiral glyoxylate (B1226380) ester, where the chiral auxiliary on the ester would direct the stereoselective attack of the isocyanide.

The Ugi four-component reaction (U-4CR) provides another versatile platform for the synthesis of functionalized isoindolinones. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A modular solid-phase MCR has been developed for the synthesis of chiral 3-substituted isoindolinones. In this approach, a mixture of a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile react in one pot to produce the desired products with a degree of diastereoselectivity. The inherent chirality of one of the starting materials can effectively guide the stereochemical course of the reaction.

| Multi-Component Reaction | Components | Method of Stereocontrol | Potential Outcome |

| Passerini Reaction (P-3CR) | 2-Formylbenzoic acid, Benzyl isocyanide, Chiral glyoxylate ester | Chiral auxiliary on the ester component | Diastereoselective formation of an α-acyloxy amide precursor |

| Ugi Reaction (U-4CR) | 2-Formylbenzoic acid, Benzylamine (B48309), Chiral isocyanoacetate, Dienophile | Use of a chiral isocyanide component | Diastereoselective synthesis of a highly functionalized isoindolinone |

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds, as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

An effective DKR process has been developed for the synthesis of enantiomerically enriched isoindoline (B1297411) carbamates from racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester. acs.orgacs.orgnih.gov This chemoenzymatic approach utilizes a lipase (B570770), such as Pseudomonas cepacia lipase (PSL), to selectively acylate one enantiomer of the racemic amine. acs.orgacs.orgnih.gov The key to the success of this DKR is the spontaneous racemization of the starting isoindoline ester under the reaction conditions, which does not require an additional metal or acid/base catalyst. acs.orgacs.org

In the context of this compound, a similar DKR strategy could be envisioned. A racemic mixture of a suitable precursor, such as ethyl 3-hydroxy-2-benzylisoindoline-1-carboxylate, could be subjected to enzymatic acylation. The enzyme would selectively acylate one enantiomer, leaving the other unreacted. If the starting material can racemize under the reaction conditions, the unreacted enantiomer would continuously convert to the reactive enantiomer, ultimately leading to a high yield of a single, enantiomerically pure acylated product. Subsequent oxidation of the 3-hydroxy group would then furnish the desired enantiopure this compound.

| Enzyme | Acylating Agent | Substrate | Yield of Enantiopure Product | Enantiomeric Excess (ee) |

| Pseudomonas cepacia lipase (PSL) | Diallyl carbonate | Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester | Good | Excellent |

| Pseudomonas cepacia lipase (PSL) | Dibenzyl carbonate | Racemic 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester | Good | Excellent |

Mechanistic Investigations of Isoindolinone Carboxylate Formation and Reactivity

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been extensively employed in the construction of the isoindolinone core. A common strategy involves the intramolecular C-H functionalization of N-substituted benzamides. For the formation of a 1-carboxylated isoindolinone, a plausible palladium-catalyzed pathway would likely involve a carbonylation-cyclization cascade of a suitably substituted precursor, such as an ortho-halobenzyl amine derivative.

A proposed catalytic cycle, based on well-established palladium-catalyzed carbonylative cyclizations, is depicted below. The cycle would commence with the oxidative addition of a palladium(0) species to an ortho-halo precursor. Subsequent coordination and insertion of carbon monoxide (CO) would form an acyl-palladium intermediate. This is followed by intramolecular aminopalladation and reductive elimination to furnish the isoindolinone ring system and regenerate the palladium(0) catalyst.

Plausible Palladium-Catalyzed Catalytic Cycle:

| Step | Description | Intermediate |

| 1 | Oxidative Addition | Pd(0) inserts into the Ar-X bond of the precursor. |

| 2 | CO Insertion | Carbon monoxide inserts into the Ar-Pd bond. |

| 3 | Intramolecular Aminopalladation | The nitrogen atom of the benzylamine (B48309) moiety attacks the acyl-palladium. |

| 4 | Reductive Elimination | The C-N bond is formed, releasing the product and regenerating Pd(0). |

A key challenge in this proposed mechanism is the introduction of the ethyl carboxylate group at the C1 position. This would likely necessitate a starting material where the carboxylate precursor is already in place. For instance, a palladium-catalyzed carbonylative cyclization of an ortho-halobenzoate with a primary amine like benzylamine could lead to the formation of an isoindole-1,3-dione. nih.gov Subsequent selective reduction would be required to obtain the desired 3-oxoisoindoline-1-carboxylate structure.

Alternatively, a dehydrogenative C–H cyclization of a precursor like 2-benzyl-N-mesylbenzamide has been shown to proceed with a palladium catalyst, notably without the need for stoichiometric oxidants. nih.gov A proposed mechanism for this type of reaction involves the coordination of the amide's nitrogen atom to the palladium center, followed by the insertion of palladium into the benzylic C(sp³)–H bond, forming a six-membered palladacycle. nih.gov Subsequent reductive elimination would yield the isoindolinone product. nih.gov Adapting this to form the target molecule would require a precursor with the ethyl carboxylate group already present on the aromatic ring.

Studies on Organocatalytic Reaction Pathways

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including substituted isoindolinones. The formation of chiral 3-substituted isoindolinones has been achieved through tandem reactions catalyzed by chiral bifunctional organocatalysts. nih.gov A common strategy involves an aldol-cyclization-rearrangement reaction between a malonate and a 2-cyanobenzaldehyde (B126161) or a related precursor. rsc.orgscilit.com

A plausible mechanism for an organocatalytic route to a 1-carboxyisoindolinone derivative would likely involve the activation of the starting materials by a bifunctional organocatalyst, which possesses both a Brønsted acid and a Brønsted base site. The catalyst could, for example, activate a malonate derivative through hydrogen bonding, while the basic site deprotonates it to form a nucleophilic enolate. This enolate would then attack an electrophilic precursor, such as a derivative of 2-formylbenzoic acid.

Proposed Organocatalytic Aldol-Cyclization-Rearrangement Mechanism:

| Step | Description | Key Features |

| 1 | Aldol (B89426) Addition | The organocatalyst facilitates the addition of a malonate enolate to an ortho-formyl benzoate (B1203000) derivative. |

| 2 | Cyclization | Intramolecular attack of the nitrogen atom onto the ester carbonyl. |

| 3 | Rearrangement/Tautomerization | Leads to the stable isoindolinone ring system. |

In such a pathway, the bifunctional catalyst plays a crucial role in controlling the stereochemistry of the newly formed chiral center. nih.gov The hydrogen-bonding network within the transition state, orchestrated by the catalyst, would dictate the facial selectivity of the nucleophilic attack. While this approach has been successful for 3-substituted isoindolinones, its adaptation for the synthesis of 1-carboxy derivatives would depend on the design of a suitable starting material that incorporates the necessary functionalities for the key cyclization step.

Electron Transfer-Mediated Oxidative Cyclization Mechanisms

For instance, the oxidative cyclization of N-aryl acrylamides with carbonyls can be initiated by consecutive photoinduced electron transfer (ConPET), leading to the formation of hydroxyalkyl oxindoles. rsc.org A similar strategy could be envisioned for the synthesis of the isoindolinone core. A precursor such as an N-benzyl-2-acylbenzamide could, upon single-electron oxidation, form a radical cation. Intramolecular cyclization of this radical cation, followed by further oxidation and deprotonation steps, could lead to the desired isoindolinone.

Hypothetical Electron Transfer-Mediated Cyclization Pathway:

| Step | Description | Intermediate Species |

| 1 | Single Electron Transfer (SET) | Formation of a radical cation from the benzamide (B126) precursor. |

| 2 | Intramolecular Radical Cyclization | The radical cation undergoes cyclization to form a new C-C or C-N bond. |

| 3 | Oxidation and Deprotonation | Leads to the final aromatic isoindolinone product. |

The feasibility of such a pathway would depend on the redox potentials of the precursor and the ability of the generated radical cation to undergo the desired cyclization in preference to other decomposition pathways. The presence of the ethyl carboxylate group would influence the electronic properties of the aromatic ring and, consequently, the stability and reactivity of the radical cation intermediate.

Computational and Quantum Chemical Analysis of Reaction Intermediates and Transition States

Computational and quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating reaction mechanisms, characterizing transition states, and understanding the electronic properties of molecules. In the context of isoindolinone synthesis, DFT calculations can provide insights into the energetics of different reaction pathways and the role of catalysts.

For palladium-catalyzed C-H activation reactions, DFT studies have been instrumental in understanding the concerted metalation-deprotonation (CMD) mechanism, which is often the rate-determining step. snnu.edu.cn Such calculations can model the transition state of the C-H bond cleavage and predict the influence of ligands on the activation barrier. For the synthesis of Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate, DFT calculations could be used to compare the feasibility of different palladium-catalyzed routes, such as the dehydrogenative cyclization versus a carbonylative pathway.

In the realm of organocatalysis, computational studies can help to visualize the transition state assemblies and explain the origin of enantioselectivity. nih.gov By modeling the interactions between the bifunctional catalyst, the nucleophile, and the electrophile, it is possible to understand how non-covalent interactions, such as hydrogen bonding, direct the stereochemical outcome of the reaction.

For electron transfer-mediated reactions, quantum chemical calculations can predict the ionization potentials of the precursors and the spin density distribution in the resulting radical cations. This information is crucial for assessing the likelihood of a successful cyclization reaction. Furthermore, the stability of the intermediates and the energy barriers for the cyclization and subsequent steps can be calculated to provide a detailed picture of the reaction landscape.

While specific computational studies on this compound are not yet reported in the literature, DFT studies on related isoindoline-1,3-diones have been used to investigate their structural and electronic properties. researchgate.netnih.gov These studies provide a foundation for future computational work on the target molecule, which would be essential for a complete understanding of its formation and reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) nuclei, along with their interactions, a complete structural map of the molecule can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of each proton. For Ethyl 5-bromo-3-oxoisoindoline-1-carboxylate, the spectrum reveals distinct signals corresponding to the aromatic protons, the methine proton at the stereocenter, the amide proton (NH), and the ethyl ester group. The aromatic protons on the bromo-substituted benzene (B151609) ring typically appear as multiplets in the downfield region (around 7.60-7.99 ppm) due to the electron-withdrawing effects of the bromine atom and the carbonyl group. A key signal is the singlet for the methine proton at position 1, which appears around 5.21 ppm. rsc.org The ethyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, indicative of their coupling to each other. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom in the molecule. Carbonyl carbons, such as the amide (C=O) and ester (C=O) groups, are highly deshielded and appear far downfield. For Ethyl 5-bromo-3-oxoisoindoline-1-carboxylate, these are observed at approximately 170.6 ppm and 169.1 ppm. rsc.org The carbons of the aromatic ring appear in the typical range of 124-141 ppm. The carbon of the stereocenter (C1) is found at around 59.6 ppm, while the methylene and methyl carbons of the ethyl group are observed upfield at approximately 63.8 ppm and 15.3 ppm, respectively. rsc.org

| ¹H NMR Data (300 MHz) | ¹³C NMR Data (100 MHz) | ||||

|---|---|---|---|---|---|

| Position/Group | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Chemical Shift (δ ppm) |

| Ar-H | 7.99 | s | - | C4-H | 126.5 |

| Ar-H | 7.73 | d | 8.1 | C6-H | 128.4 |

| Ar-H | 7.60 | d | 8.1 | C7-H | 136.6 |

| NH | 7.14 | bs | - | C5-Br | 124.7 |

| C1-H | 5.21 | s | - | C1 | 59.6 |

| -OCH₂CH₃ | 4.32-4.24 | m | - | -OCH₂CH₃ | 63.8 |

| -OCH₂CH₃ | 1.32 | t | 7.2 | -OCH₂CH₃ | 15.3 |

| - | - | - | - | C=O (Ester) | 169.1 |

| - | - | - | - | C=O (Amide) | 170.6 |

| - | - | - | - | Ar-C (Quaternary) | 134.5 |

| - | - | - | - | Ar-C (Quaternary) | 140.7 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

While not explicitly detailed for the bromo-analog in the available literature, 2D NMR techniques are standard for confirming the structure of such molecules.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, it would confirm the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also reveal couplings between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would definitively link the proton signal at 5.21 ppm to the C1 carbon at 59.6 ppm, and correlate the aromatic proton signals to their respective aromatic carbon signals.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. For Ethyl 5-bromo-3-oxoisoindoline-1-carboxylate, the calculated exact mass for the protonated molecule ([C₁₁H₁₀BrNO₃+H]⁺) is 283.99168. The experimentally determined value was found to be 283.99168, which is an exact match. rsc.org This high degree of accuracy provides unambiguous confirmation of the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, medium-sized organic molecules. In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form a pseudomolecular ion [M+H]⁺. This method minimizes fragmentation, making the molecular ion peak the most prominent in the spectrum, which simplifies the determination of the molecular weight. For the isoindolinone analogs, ESI is the method of choice for obtaining the molecular weight information seen in HRMS analysis. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique is invaluable for several applications:

Purity Analysis: LC-MS can be used to assess the purity of a synthesized compound. The sample is injected onto an LC column (e.g., a C18 reversed-phase column), and the components are separated based on polarity. The MS detector then provides the mass of each eluting component, allowing for the identification of the main product and any impurities.

Reaction Monitoring: Chemists can use LC-MS to monitor the progress of a synthesis. By taking small aliquots from the reaction mixture over time, they can observe the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions.

Metabolite Identification: In a biological context, LC-MS is used to identify metabolites of a parent compound, where the high sensitivity of the mass spectrometer is essential for detecting low-concentration species in complex matrices.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for the separation, identification, and purification of compounds. In the context of Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate, various chromatographic methods are employed to assess its purity and, crucially for chiral synthesis, its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase pumped at high pressure.

For a compound like this compound, a reversed-phase HPLC method is typically employed. nih.gov Separation is commonly achieved on a C18 column, where the stationary phase is nonpolar. nih.gov The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. nih.gov Detection is often carried out using a UV-Vis detector, as the aromatic rings and carbonyl groups within the molecule absorb UV light. nih.gov A sharp, well-defined peak at a specific retention time would indicate the presence and purity of the compound, while the area of the peak can be used for quantification. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Stationary Phase | Reversed Phase C18 |

| Mobile Phase | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Expected Result | Single major peak corresponding to the title compound |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of a chemical reaction in real-time. ukessays.comresearchgate.net During the synthesis of this compound, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product. nih.govlibretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. libretexts.org The plate is then developed in a solvent system chosen to effectively separate the components, such as a mixture of ethyl acetate (B1210297) and n-hexane. nih.gov The separated spots are visualized, often under UV light where the aromatic rings will fluoresce, or by staining with an appropriate agent like p-anisaldehyde. nih.gov The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. libretexts.org The relative position of the spot, known as the retention factor (Rf value), helps in identifying the product. researchgate.net

Since the carbon at the 1-position of the isoindoline (B1297411) ring is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. mdpi.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wiley-vch.de Columns such as Chiralcel OD, which are based on cellulose (B213188) derivatives, are commonly used for this purpose. wiley-vch.de The mobile phase is typically a non-polar solvent mixture, like hexane (B92381) and isopropanol. wiley-vch.de By comparing the integration of the peaks corresponding to the two enantiomers, the enantiomeric purity can be precisely calculated. wiley-vch.de

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Stationary Phase | Chiralcel OD |

| Mobile Phase | Hexane / Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm or 254 nm |

| Result | Baseline separation of enantiomers with distinct retention times (t_R) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks are expected in the carbonyl stretching region. libretexts.org The compound contains two distinct carbonyl groups: a lactam (cyclic amide) and an ester. The lactam C=O stretch typically appears around 1680-1700 cm⁻¹, while the ester C=O stretch is found at a higher frequency, generally around 1735-1750 cm⁻¹. libretexts.org Other significant absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C-O stretching in the 1000-1300 cm⁻¹ region. libretexts.orglibretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3030 - 3100 |

| Alkyl Groups | C-H stretch | 2850 - 2960 |

| Ester | C=O stretch | ~1735 |

| Lactam (Amide) | C=O stretch | ~1690 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ester | C-O stretch | 1150 - 1250 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is fundamental for verifying the molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₈H₁₇NO₃, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 4: Elemental Composition of this compound (C₁₈H₁₇NO₃)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 216.198 | 73.20% |

| Hydrogen | H | 1.008 | 17.136 | 5.80% |

| Nitrogen | N | 14.007 | 14.007 | 4.74% |

| Oxygen | O | 15.999 | 47.997 | 16.26% |

| Total | 295.338 | 100.00% |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can unambiguously establish the molecular connectivity, bond lengths, bond angles, and the absolute stereochemistry of a chiral center.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the atomic arrangement. The data obtained provides precise information on the conformation of the isoindoline ring system and the relative orientation of the benzyl (B1604629) and ethyl carboxylate substituents. nih.gov For an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at the C1 position. nih.gov

Table 5: Typical Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z Value | Number of molecules per unit cell |

| Final R-indices | Indicator of the quality of the structural model |

Computational and Theoretical Chemistry Studies on Isoindolinone Carboxylates

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and reactivity of molecules. For isoindolinone carboxylates, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netjournalcra.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. acs.orgsemanticscholar.org For instance, in studies of related isoindoline-1,3-diones, the HOMO is often localized on the substituted aromatic ring, while the LUMO is distributed across the isoindoline (B1297411) core, indicating the likely sites for charge transfer interactions. acs.orgnih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas showing electron-deficient regions (positive potential, prone to nucleophilic attack). researchgate.netnih.gov For a molecule like Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate, MEP analysis would likely show negative potential around the carbonyl oxygen atoms of the isoindolinone and ester groups, highlighting them as sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for an Isoindolinone Carboxylate Structure

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures molecular polarity |

Note: The data in this table is representative of typical values found for isoindolinone derivatives in computational studies and is for illustrative purposes only.

Quantum Chemical Modeling of Bond Formation and Cleavage

Quantum chemical modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including bond formation and cleavage. These computational studies can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For the synthesis of the isoindolinone core, theoretical studies can model the key bond-forming steps, such as the intramolecular cyclization that establishes the lactam ring. By calculating the energy barriers for different proposed mechanisms, researchers can determine the most plausible reaction pathway. For example, computational investigations into palladium-catalyzed C-H activation/annulation reactions to form isoindolinones have helped to elucidate the role of the catalyst and directing groups in facilitating the crucial C-C and C-N bond formations. These models can reveal the structure of key intermediates and transition states, which are often difficult to observe experimentally.

Similarly, the cleavage of bonds within the isoindolinone structure can be modeled. For instance, the hydrolytic stability of the lactam or ester groups in this compound could be assessed by modeling the reaction pathway for their cleavage under acidic or basic conditions. DFT calculations can determine the activation energies for these processes, providing a quantitative measure of the compound's stability. Such studies on related heterocyclic systems have shown that computational models can accurately predict the relative rates of bond cleavage based on the stability of intermediates and the height of energy barriers.

Table 2: Example of Calculated Activation Energies for a Key Reaction Step in Isoindolinone Synthesis

| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Cyclization | Concerted Pathway | 25.5 |

| Intramolecular Cyclization | Stepwise Pathway (Intermediate A) | 32.1 |

| C-N Bond Formation | Transition State TS1 | 18.9 |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from quantum chemical modeling of reaction mechanisms.

Molecular Modeling and Docking Studies for Investigating Chemical Interactions with Macromolecular Structures (Non-Biological Outcome Focus)

While molecular docking is widely used in drug discovery to predict the binding of a ligand to a biological target, the same principles and techniques can be applied to understand the interactions of a molecule like this compound with non-biological macromolecular structures. This area of study is central to supramolecular chemistry and materials science, where understanding host-guest interactions is key.

In this context, molecular modeling and docking can predict how an isoindolinone carboxylate might bind to synthetic host molecules such as cyclodextrins, calixarenes, or pillararenes. These macrocycles have cavities that can encapsulate guest molecules, and computational methods can predict the preferred binding orientation and calculate the binding affinity. The interactions are typically governed by non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.

The process involves generating 3D structures of both the isoindolinone guest and the macromolecular host. Docking algorithms then explore possible binding poses of the guest within the host's cavity, scoring each pose based on a force field that estimates the interaction energy. The results can provide a detailed picture of the intermolecular contacts that stabilize the host-guest complex. While specific studies on the interaction of this compound with such non-biological hosts are not prominent in the literature, the methodology is well-established for predicting these types of chemical interactions.

Table 3: Illustrative Results from a Hypothetical Docking Study of an Isoindolinone with a Cyclodextrin Host

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -5.8 | Indicates a favorable binding interaction |

| Primary Intermolecular Forces | Hydrogen Bonding, van der Waals | Identifies the key stabilizing interactions |

| Key Interacting Groups (Guest) | Carbonyl oxygen, Benzyl (B1604629) ring | Shows which parts of the guest are crucial for binding |

| Key Interacting Groups (Host) | Hydroxyl groups at the rim | Shows which parts of the host are crucial for binding |

Note: This table is a hypothetical representation of data that could be generated from a molecular docking study in a non-biological context.

In Silico Studies of Molecular Parameters Relevant to Chemical Transformations

In silico studies provide a wealth of molecular parameters that are relevant to predicting and understanding the chemical transformations of this compound. These parameters, often called molecular descriptors or reactivity indices, are calculated using quantum chemical methods and can be correlated with experimental observations.

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are particularly useful. These include:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is generally less reactive. acs.org

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

Furthermore, local reactivity descriptors can pinpoint the most reactive sites within the molecule. Fukui functions, for example, indicate the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack. Analysis of these parameters can guide synthetic chemists in predicting the outcome of chemical transformations and designing new reaction pathways. researchgate.net

Table 4: Representative Calculated Global Reactivity Descriptors for an Isoindolinone Derivative

| Descriptor | Formula | Illustrative Value (eV) | Chemical Significance |

|---|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 | Resistance to charge transfer |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 | Electron-accepting capacity |

Note: Values are illustrative, based on typical data from DFT calculations on related organic molecules, and serve to explain the concepts.

Chemical Applications and Utility in Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The isoindolinone scaffold is a privileged structure in medicinal chemistry and organic synthesis, found in a variety of natural products and biologically active compounds. researchgate.netresearchgate.net Derivatives of isoindolinone are recognized for their wide range of biological activities, including antitumor and anticonvulsant properties. researchgate.net This inherent bioactivity makes isoindolinone derivatives, including ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate, attractive starting points for the development of new therapeutic agents.

The core structure of this compound features several reactive sites that can be exploited for further chemical transformations. The ester group at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methylene (B1212753) group of the benzyl (B1604629) substituent is also susceptible to functionalization. This versatility allows for the construction of a library of derivatives with diverse functionalities, making it a valuable building block for combinatorial chemistry and drug discovery programs.

Precursors for Complex Heterocyclic Systems (e.g., Isoquinolines)

Isoquinoline (B145761) and its derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.compharmaguideline.comquimicaorganica.orgorganic-chemistry.org The structural similarity between isoindolinones and isoquinolines suggests that the former can serve as precursors for the latter. Various synthetic methods have been developed for the preparation of isoquinolines, often involving cyclization reactions of appropriately substituted precursors. pharmaguideline.comquimicaorganica.orgorganic-chemistry.orgwikipedia.org

While direct conversion of this compound to an isoquinoline is not explicitly documented, the isoindolinone core can be conceptually manipulated to construct the isoquinoline framework. For instance, reductive cleavage of the lactam ring followed by recyclization could potentially lead to isoquinoline derivatives. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which are precursors to isoquinolines, has been achieved from the reaction of homophthalic anhydride (B1165640) and imines, yielding structures that share the core bicyclic system. nih.gov

Several established methods for isoquinoline synthesis include:

Bischler–Napieralski reaction: Cyclodehydration of a β-phenylethylamine followed by dehydrogenation. pharmaguideline.comwikipedia.org

Pomeranz–Fritsch reaction: Acid-catalyzed reaction of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal. quimicaorganica.orgwikipedia.org

Pictet–Spengler reaction: Acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde. pharmaguideline.comquimicaorganica.org

These methods highlight the general strategies for constructing the isoquinoline ring system, and with appropriate functional group manipulations, it is plausible that this compound could be transformed into a suitable precursor for such reactions.

Applications in the Synthesis of Dyes and Polymers

The isoindolinone structure is a key component in a class of high-performance organic pigments. handprint.comgoogle.com These pigments are known for their excellent lightfastness and thermal stability, making them suitable for a wide range of applications, including automotive coatings, plastics, and printing inks. handprint.comresearchgate.net Isoindolinone pigments cover a color spectrum from yellow to orange and red. handprint.comresearchgate.netnih.gov

The general structure of isoindolinone pigments involves the condensation of two isoindolinone units with a diamine. While the specific use of this compound in dye synthesis is not reported, its core structure is analogous to the building blocks used for commercially available isoindolinone pigments like Pigment Yellow 110 and Pigment Yellow 109. google.com The presence of the ester and benzyl groups could be exploited to modify the chromophoric properties and solubility of the resulting dyes.